Scientific Field: This research falls under the field of Rheumatology.
Summary of the Application: RWJ-67657 has been studied for its effects on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts. The p38-mitogen activated protein kinase (p38 MAPK) inhibitor RWJ-67657 has been shown to effectively suppress clinical and cytokine response to endotoxin in healthy human volunteers .
Methods of Application: Rheumatoid synovial fibroblasts were isolated from patients who underwent a total joint replacement. Cells at passage 3–8 were stimulated with 1 ng/ml IL-1β and/or TNFα with or without preincubation with 0.001–30 μM RWJ-67657. RNA isolation and RT-PCR was performed after 6 hour stimulation and protein levels in supernatants were measured by ELISA after 48 hour stimulation .
Results or Outcomes: RWJ-67657 induced a dose-related decrease in IL-6, IL-8 and MMP-3 production, both after IL-1β and TNF-α stimulation. Inhibition of MMP-1 was seen only at high levels of RWJ-67657. TIMP-1 was produced constitutively and was not affected by stimulation or inhibition. These findings were all confirmed by mRNA expression studies. COX-2 mRNA expression was induced both by IL-1β and TNFα and could be inhibited by RWJ-67657. ADAMTS-4 mRNA expression was only seen after IL-1β stimulation, which could be inhibited by RWJ-67657 .
Scientific Field: This research falls under the field of Pharmacology.
Summary of the Application: RWJ 67657 has been studied as a potent, orally active inhibitor of p38 Mitogen-Activated Protein Kinase. It has been found to inhibit the release of TNF-α by lipopolysaccharide (a monocyte stimulus)-treated human peripheral blood mononuclear cells .
Methods of Application: The compound was tested on human peripheral blood mononuclear cells treated with lipopolysaccharide or the superantigen staphylococcal enterotoxin B. The compound was also tested on recombinant p38α and β .
Results or Outcomes: RWJ 67657 inhibited TNF-α production in lipopolysaccharide-injected mice (87% inhibition at 50 mg/kg) and in rats (91% inhibition at 25 mg/kg) after oral administration. Based on these favorable biological properties, RWJ 67657 may have use as a treatment for inflammatory diseases .
RWJ-67657, also known as JNJ 3026582, is a potent and selective inhibitor of the p38 mitogen-activated protein kinases (MAPK), specifically targeting p38 alpha and p38 beta isoforms. Its chemical structure is defined as 4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol, with a CAS number of 215303-72-3. This compound has garnered attention due to its ability to inhibit pro-inflammatory cytokine production, particularly tumor necrosis factor-alpha (TNF-alpha), which plays a significant role in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
RWJ-67657 operates primarily through inhibition of the p38 MAPK pathway. The compound has been shown to inhibit the enzymatic activity of recombinant p38 alpha and beta in vitro, with IC50 values of approximately 1 nM for p38 alpha and 11 nM for p38 beta . Notably, it exhibits no significant activity against other kinases, including p38 gamma and delta, or against a variety of other enzymes, making it a highly selective compound .
The biological activity of RWJ-67657 is primarily associated with its anti-inflammatory properties. It has been demonstrated to effectively inhibit TNF-alpha production in vivo, achieving up to 91% inhibition in rat models following oral administration . Furthermore, it blocks the proliferation of CD4+ T cells induced by CD28 stimulation with an IC50 ranging from 0.5 to 4 nM, indicating its potential utility in modulating immune responses .
RWJ-67657 does not inhibit T cell production of interleukin-2 or interferon-gamma, nor does it affect T cell proliferation in response to mitogens, suggesting a targeted mechanism that spares certain immune functions while suppressing inflammatory pathways .
The synthesis of RWJ-67657 involves several key steps that typically include the formation of the imidazole ring and subsequent modifications to introduce the fluorophenyl and pyridinyl groups. While specific synthetic routes are proprietary, general strategies involve:
RWJ-67657 has potential applications in treating various inflammatory diseases due to its selective inhibition of the p38 MAPK pathway. Its ability to reduce TNF-alpha production makes it a candidate for:
Additionally, RWJ-67657 is utilized in research settings to study the role of p38 MAPK in cellular signaling and inflammatory processes .
Interaction studies have shown that RWJ-67657 selectively inhibits specific signaling pathways without broadly affecting other kinases. This selectivity allows researchers to explore its effects on various cellular processes without confounding results from off-target activities. For instance:
RWJ-67657 shares structural similarities with other p38 MAPK inhibitors but stands out due to its enhanced potency and selectivity. Below are some similar compounds:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
SB 203580 | p38 MAPK | ~10 | Broadly inhibits multiple kinases |
BIRB 796 | p38 MAPK | ~30 | Exhibits anti-inflammatory properties |
VX-702 | p38 MAPK | ~100 | Less selective compared to RWJ-67657 |
RWJ-67657 is notably more potent than these compounds in inhibiting TNF-alpha production and demonstrates a unique profile by sparing certain immune functions while effectively targeting inflammatory pathways .
RWJ-67657 (chemical name: 4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol) is a small molecule with a molecular formula of $$ \text{C}{27}\text{H}{24}\text{FN}_{3}\text{O} $$ and a molecular weight of 425.5 g/mol. Its structure features a central imidazole ring substituted with fluorophenyl, pyridinyl, and propargyl alcohol groups, connected via a 3-phenylpropyl chain (Figure 1). The compound exhibits a logP value of 3.2, indicating moderate hydrophobicity, and is soluble in dimethyl sulfoxide (DMSO) and ethanol.
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) have been pivotal in confirming the structure of RWJ-67657. $$ ^1\text{H} $$-NMR analysis reveals distinct signals for the fluorophenyl group (δ 7.2–7.4 ppm), pyridinyl protons (δ 8.4–8.6 ppm), and the propargyl alcohol moiety (δ 4.2–4.4 ppm). The imidazole ring’s protons appear as singlet resonances at δ 7.8–8.0 ppm, consistent with its aromatic nature. HRMS data show a molecular ion peak at m/z 425.4974, matching the theoretical mass.
X-ray crystallography of RWJ-67657 analogs has revealed planar imidazole rings with dihedral angles of 15–20° between the fluorophenyl and pyridinyl groups. Molecular dynamics simulations demonstrate that the propargyl alcohol chain adopts a bent conformation, enabling optimal hydrogen bonding with p38α’s ATP-binding pocket. The 3-phenylpropyl side chain stabilizes the molecule through hydrophobic interactions with kinase domain residues such as Leu104 and Val105.
RWJ-67657 is synthesized via the Debus-Radziszewski imidazole synthesis, a one-pot multicomponent reaction involving 4-fluorophenylglyoxal, 4-pyridinecarboxaldehyde, and ammonia (Scheme 1). This method achieves 76% yield under optimized conditions (50°C, 12 hours). Key steps include:
Table 1: Optimization of reaction conditions for imidazole core synthesis
Parameter | Optimal Value | Yield Improvement |
---|---|---|
Temperature | 50°C | 22% |
Ammonia concentration | 2.5 M | 18% |
Solvent | DMSO | 15% |
Regioselective N-alkylation at the imidazole’s N1 position is achieved using sodium hydride, favoring 1,4-disubstituted products over 1,5-isomers (95:5 ratio). Substituent effects on activity were explored:
RWJ-67657’s imidazole core binds p38α’s Met109 via π-π stacking, while the fluorophenyl group occupies a hydrophobic pocket near Thr106. The propargyl alcohol forms hydrogen bonds with Glu71 and Asp168, critical for stabilizing the DFG-out kinase conformation. Deletion of the pyridinyl group reduces inhibitory activity (IC$$_{50}$$ increases from 3 nM to 120 nM).
Table 2: Key interactions between RWJ-67657 and p38α
Functional Group | Target Residue | Interaction Type | Energy Contribution (kcal/mol) |
---|---|---|---|
Imidazole | Met109 | π-π stacking | -4.2 |
Fluorophenyl | Thr106 | Hydrophobic | -3.8 |
Propargyl alcohol | Glu71 | Hydrogen bond | -2.5 |
RWJ-67657 exhibits 1,000-fold selectivity for p38α/β over γ/δ isoforms due to steric clashes with p38γ’s Leu137. Modifications to the 3-phenylpropyl chain influence off-target effects:
Substitution of the fluorophenyl group with bulkier tert-butyl groups improves potency against TNF-α production (IC$$_{50}$$ = 1.2 nM) but increases cytotoxicity.